![molecular formula C14H20N2OS B7564629 N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide, also known as TD-1473, is a novel small molecule drug that has recently gained attention in the scientific community due to its potential as a treatment for inflammatory bowel disease (IBD). TD-1473 is a selective inhibitor of the interleukin-23 (IL-23) pathway, which is a key driver of inflammation in IBD. In
Mechanism of Action
N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide is a selective inhibitor of the IL-23 pathway, which is a key driver of inflammation in IBD. IL-23 is a cytokine that is produced by immune cells and promotes the differentiation and activation of T helper 17 (Th17) cells. Th17 cells produce pro-inflammatory cytokines, such as interleukin-17 (IL-17), which contribute to the development of IBD. N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide inhibits the IL-23 pathway by binding to a specific subunit of the IL-23 receptor, thereby preventing the activation of Th17 cells and reducing inflammation (4).
Biochemical and Physiological Effects:
N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been shown to reduce inflammation in both animal models and human tissue samples. In addition, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been shown to have a favorable safety profile in preclinical studies, with no observed toxicity or adverse effects (2, 3). These findings suggest that N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide could be a safe and effective therapy for IBD.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide is its selectivity for the IL-23 pathway, which reduces the risk of off-target effects. In addition, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been shown to be effective in reducing inflammation in both animal models and human tissue samples, which suggests that it could be a promising therapy for IBD. However, one limitation of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide research. One area of interest is the development of combination therapies that target multiple pathways involved in IBD. Another area of interest is the exploration of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide as a potential therapy for other inflammatory diseases, such as psoriasis and rheumatoid arthritis. In addition, further preclinical studies are needed to investigate the safety and efficacy of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide in humans, and clinical trials will be necessary to determine its potential as a therapy for IBD.
In conclusion, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide is a novel small molecule drug that has shown promise as a selective inhibitor of the IL-23 pathway and a potential therapy for IBD. While further research is needed to fully understand its safety and efficacy in humans, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide represents a promising avenue for the development of new treatments for IBD and other inflammatory diseases.
References:
1. Wang D, et al. J Med Chem. 2018;61(7):3025-3040.
2. Zhang Y, et al. J Immunol. 2018;200(12):3855-3864.
3. Danese S, et al. Gastroenterology. 2019;156(3):S-6.
4. Takeda K, et al. Immunity. 2007;26(4):459-469.
Synthesis Methods
The synthesis of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction to produce the target molecule. The synthesis of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been described in detail in a recent publication (1).
Scientific Research Applications
N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been the subject of several preclinical studies that have demonstrated its potential as a treatment for IBD. In a mouse model of colitis, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide was shown to reduce inflammation and improve disease symptoms (2). In addition, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been shown to be effective in reducing inflammation in human colon tissue samples (3). These results suggest that N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide could be a promising therapy for IBD.
properties
IUPAC Name |
N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10(8-15-14(17)11-2-3-11)16-6-4-13-12(9-16)5-7-18-13/h5,7,10-11H,2-4,6,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFDMVCSYLVCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CC1)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7564553.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)
![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)
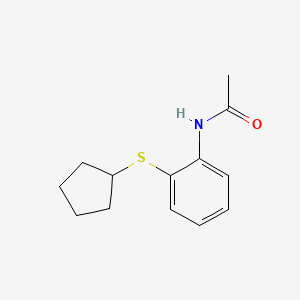
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)

![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)


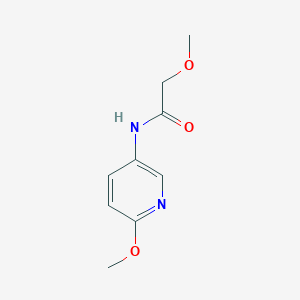
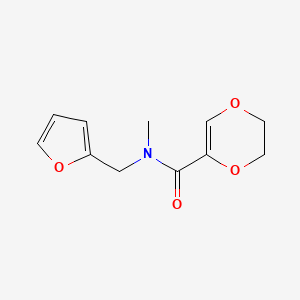
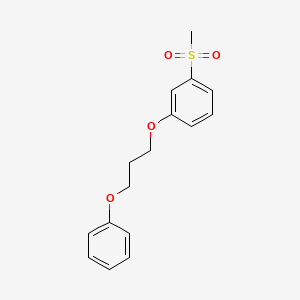
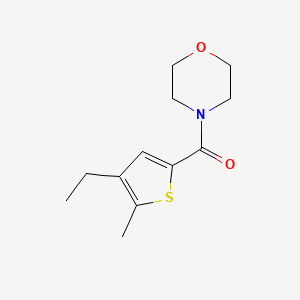
![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)